molecular formula C17H21FN2O2 B12230638 4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one

4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one

Cat. No.: B12230638
M. Wt: 304.36 g/mol
InChI Key: KKCYWXBPILBPOU-UHFFFAOYSA-N
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Description

4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring, a pyrrolidinone ring, and a fluoromethyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of a fluoromethyl-substituted piperidine with a phenylpyrrolidinone derivative in the presence of a suitable catalyst . Industrial production methods often utilize continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency .

Chemical Reactions Analysis

4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The piperidine and pyrrolidinone rings contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H21FN2O2

Molecular Weight

304.36 g/mol

IUPAC Name

4-[3-(fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C17H21FN2O2/c18-10-13-5-4-8-19(11-13)17(22)14-9-16(21)20(12-14)15-6-2-1-3-7-15/h1-3,6-7,13-14H,4-5,8-12H2

InChI Key

KKCYWXBPILBPOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3)CF

Origin of Product

United States

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